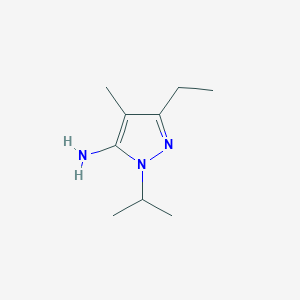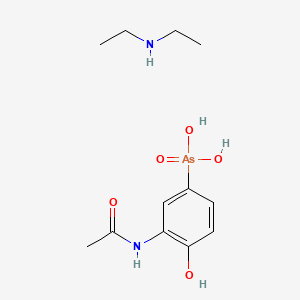
Acetarsone diethylamine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetarsone diethylamine salt, also known as arsonic acid, (3-(acetylamino)-4-hydroxyphenyl)-, compound with N-ethylethanamine (1:1), is a pentavalent arsenical compound. It has been used as an anti-infective agent with antiprotozoal and antihelmintic properties. This compound was first discovered in 1921 by Ernest Fourneau at the Pasteur Institute .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetarsone diethylamine salt involves several steps. Initially, 4-chloroaniline is dissolved in concentrated hydrochloric acid and water, followed by diazotization. Sodium arsenite is then introduced into the diazo solution, and the mixture is heated to 70°C. The resulting 4-chlorophenylarsonic acid is further processed to obtain 4-hydroxy-3-nitrophenylarsonic acid, which is then reduced to 3-amino-4-hydroxyphenylarsonic acid. Finally, this compound is acetylated to produce N-acetyl-4-hydroxy-m-arsanilic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically crystallized and purified to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Acetarsone diethylamine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different arsenic-containing species.
Reduction: Reduction reactions can convert the pentavalent arsenic to trivalent arsenic.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various arsenic-containing compounds, which can be further processed for different applications .
Scientific Research Applications
Acetarsone diethylamine salt has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other arsenic-containing compounds.
Biology: Studied for its effects on protozoan infections and its potential use in treating parasitic diseases.
Medicine: Historically used to treat diseases such as syphilis, amoebiasis, yaws, trypanosomiasis, and malaria.
Industry: Utilized in the production of other pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The exact mechanism of action of acetarsone diethylamine salt is not fully understood. it is believed to bind to protein-containing sulfhydryl groups in infective microorganisms, forming lethal As-S bonds. This binding impairs the function of the proteins, ultimately killing the microorganism .
Comparison with Similar Compounds
Similar Compounds
Arsthinol: Another arsenical compound with similar antiprotozoal properties.
Melarsoprol: Used to treat trypanosomiasis, it also contains arsenic and has a similar mechanism of action.
Carbarsone: An arsenical compound used to treat amoebiasis.
Uniqueness
Acetarsone diethylamine salt is unique due to its specific structure, which allows it to form stable complexes with proteins in microorganisms. This property makes it particularly effective against certain protozoan infections .
Properties
CAS No. |
534-33-8 |
|---|---|
Molecular Formula |
C12H21AsN2O5 |
Molecular Weight |
348.23 g/mol |
IUPAC Name |
(3-acetamido-4-hydroxyphenyl)arsonic acid;N-ethylethanamine |
InChI |
InChI=1S/C8H10AsNO5.C4H11N/c1-5(11)10-7-4-6(9(13,14)15)2-3-8(7)12;1-3-5-4-2/h2-4,12H,1H3,(H,10,11)(H2,13,14,15);5H,3-4H2,1-2H3 |
InChI Key |
STEOHWLXOZVVIU-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC.CC(=O)NC1=C(C=CC(=C1)[As](=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]azanium](/img/structure/B14169303.png)



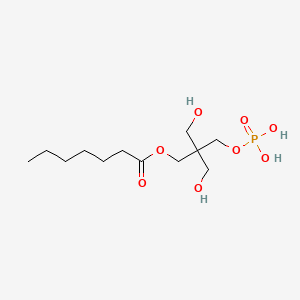

![3-(2-Hydroxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B14169351.png)
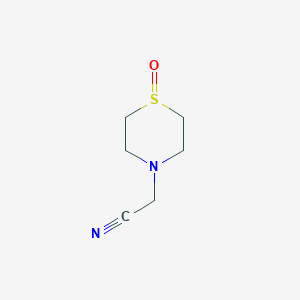
![Methyl 4,5-dimethyl-2-({[2-(pyridin-2-ylcarbonyl)hydrazinyl]carbonothioyl}amino)thiophene-3-carboxylate](/img/structure/B14169363.png)
![Ethyl 2-[(2-pyridin-2-ylquinoline-4-carbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B14169369.png)
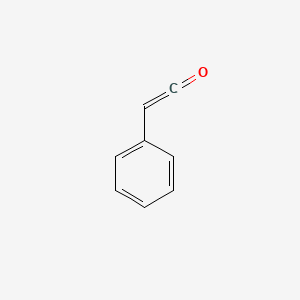
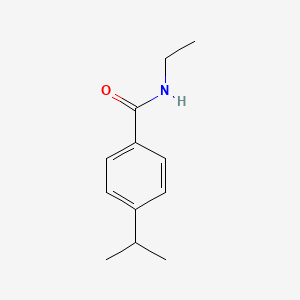
![6-tert-butyl-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14169397.png)
